2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol
Description
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is a synthetic phenol derivative featuring a methoxy group at position 2 and a morpholin-4-ylcarbonothioyl group at position 5. The morpholin-4-ylcarbonothioyl moiety consists of a thiocarbonyl group bonded to a morpholine ring, which introduces both sulfur and nitrogen atoms into the structure. These analogs are often synthesized via Schiff base reductions, coupling reactions, or natural product isolation and are utilized in diverse applications, including anticancer agents, intermediates for dyes, and pharmaceutical precursors .
Properties
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-15-11-3-2-9(8-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGWXMHZSIUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347319 | |
| Record name | ST008062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23015-41-0 | |
| Record name | ST008062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of enzymes like MGL and FAAH, which are involved in the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol . These endocannabinoids play a role in various physiological processes, including pain modulation and neuroprotection.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key 2-methoxy-5-substituted phenol derivatives and their substituents are compared below:
Key Observations :
- Substituent Diversity: Position 5 substituents vary widely, including amines (e.g., phenylamino), styrenes (e.g., Combretastatin A-4), and imines (e.g., Schiff base derivatives). The morpholin-4-ylcarbonothioyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance metal-binding or bioactivity.
- Hydrogen Bonding: Phenolic hydroxyl and methoxy groups participate in intermolecular interactions (e.g., O–H···O/N hydrogen bonds in 2-methoxy-5-((phenylamino)methyl)phenol) .
Key Observations :
- Schiff Base Reduction : A common route for secondary amine derivatives (e.g., ), leveraging NaBH₄ for selective reduction without affecting reducible groups like nitro or chloride .
- Natural Product Analogues : Combretastatin A-4 and erianin highlight the pharmacological relevance of styryl and ethyl-linked aryl groups .
Crystallographic and Physicochemical Properties
Key Observations :
- Packing Interactions: Hydrogen bonding and van der Waals forces stabilize crystal lattices. For example, the hydroxyl group in 2-methoxy-5-((phenylamino)methyl)phenol forms bifurcated hydrogen bonds .
- Methoxy Positioning : The 2-methoxy group influences molecular planarity and π-π stacking in Combretastatin A-4, critical for tubulin-binding activity .
Key Observations :
Biological Activity
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
The biological activity of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol is primarily attributed to its ability to interact with various biomolecules, particularly enzymes. The compound exhibits significant enzyme inhibition, which is crucial for its potential therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition: The compound binds to active sites of specific enzymes, leading to their inhibition. This interaction can affect various biochemical pathways and cellular processes.
- Cell Signaling Modulation: It influences cell signaling pathways and alters gene expression profiles, which may contribute to its therapeutic effects.
Research indicates that 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol interacts with several key enzymes and proteins:
| Biochemical Interaction | Effect |
|---|---|
| Inhibition of proteases | Reduces protein degradation |
| Inhibition of kinases | Alters phosphorylation processes |
| Modulation of signaling pathways | Impacts cellular responses |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a variety of pathogens. Studies reveal its efficacy in inhibiting both bacterial and fungal growth, making it a candidate for further pharmaceutical development.
Anticancer Activity
In vitro studies have demonstrated that 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol exhibits moderate to good anticancer activity against various cancer cell lines, including cervical cancer (HeLa) cells. The following table summarizes its anticancer efficacy:
| Compound | Activity Type | Cell Line | Efficacy |
|---|---|---|---|
| 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol | Anticancer | HeLa | Moderate to Good |
Anti-inflammatory Activity
Recent investigations have begun exploring the anti-inflammatory potential of this compound. Preliminary results suggest that it may reduce inflammatory markers, although further research is needed in this area.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenol against common bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations.
- Anticancer Research: A paper published in a peer-reviewed journal assessed the effects of this compound on HeLa cells, revealing that it induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
- Inflammation Study: Early-stage research has suggested that the compound may inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
